(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O/c1-9-6-14-11(7-13-9)12(19)17-4-2-10(8-17)18-5-3-15-16-18/h3,5-7,10H,2,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWPQRMSUMKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a synthetic derivative featuring a triazole and pyrrolidine moiety, which are known for their diverse biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 230.27 g/mol. The presence of the triazole ring is significant as it enhances the pharmacological profile of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds with triazole moieties often exhibit low IC50 values, indicating high potency. For example, a related triazole compound demonstrated an IC50 of 0.43 µM against HCT116 colon cancer cells, significantly outperforming other known agents .
- Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis and inhibition of cell migration. Triazole derivatives have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis |
| MDA-MB-231 | 2.70 | Inhibits proliferation |
| A549 | 7.72 | Induces morphological changes |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Various studies suggest that compounds containing triazole rings can exhibit moderate antifungal and antibacterial activities:
- Fungal Inhibition : Some derivatives have shown effectiveness against fungal strains, although specific data on this compound is limited.
- Bacterial Resistance : The incorporation of triazole into drug design has been linked to overcoming bacterial resistance mechanisms, providing a pathway for developing new antibiotics.
Study 1: Triazole Derivatives in Cancer Therapy
A comprehensive study evaluated several triazole-containing compounds for their anticancer properties. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The study particularly noted the effectiveness of compounds that share structural similarities with our target compound .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazole derivatives against various pathogens. The findings revealed that certain structural modifications could enhance activity against resistant strains of bacteria and fungi, suggesting a promising avenue for future research in infectious disease treatment .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of triazole derivatives which are known for their diverse biological properties. The synthesis typically involves multi-step reactions that can include:
- Formation of the triazole ring : This is often achieved through azide-alkyne cycloaddition reactions.
- Pyrrolidine and pyrazine modifications : These modifications enhance the compound's solubility and biological activity.
Recent studies have utilized various synthetic routes to optimize yield and purity, demonstrating the versatility of this compound in medicinal chemistry .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is thought to involve induction of apoptosis and cell cycle arrest .
Other Biological Activities
In addition to antimicrobial and antitumor activities, compounds similar to (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone have exhibited anti-inflammatory properties and potential as enzyme inhibitors. These activities make them candidates for further investigation in drug development .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives, including the target compound, revealed that it exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Case Study 2: Antitumor Screening
In a comparative study assessing the antitumor efficacy of various triazole derivatives, this compound was found to induce significant cytotoxicity in HepG2 liver cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Observations
- Triazole vs. Thiophene/Indole Moieties: The target compound’s triazole-pyrrolidine group offers greater conformational rigidity compared to thiophene-based analogs (e.g., 7a, 7b) . This rigidity may enhance binding specificity in enzyme-active sites. In contrast, indole-containing methanones (e.g., 3a-3g) leverage aromatic stacking but may exhibit higher lipophilicity.
- Pyrazine vs. Pyridine/Pyrazole Cores: The 5-methylpyrazine ring in the target compound provides a distinct electronic profile compared to pyridine or pyrazole cores in analogs.
Bioactivity Implications : While antioxidant activity is documented for pyrazole-triazole hybrids (e.g., ), the target compound’s pyrazine and triazole groups may synergize for dual mechanisms, such as kinase inhibition and oxidative stress modulation. However, empirical data on its specific bioactivity is lacking in the provided evidence.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most reliable method for constructing the triazole-pyrrolidine subunit involves CuAAC, as demonstrated in analogous systems.
Procedure :
- Synthesis of 3-Azidopyrrolidine :
Pyrrolidine is treated with sodium azide and iodine in aqueous HCl to yield 3-azidopyrrolidine.
$$ \text{Pyrrolidine} + \text{NaN}3 + \text{I}2 \xrightarrow{\text{HCl}} 3\text{-Azidopyrrolidine} $$
- CuAAC with Propargyl Alcohol :
3-Azidopyrrolidine reacts with propargyl alcohol under CuSO₄·5H₂O/sodium ascorbate catalysis in t-BuOH/H₂O (2:1) to form 3-(1H-1,2,3-triazol-1-yl)pyrrolidine.
$$ 3\text{-Azidopyrrolidine} + \text{HC≡CCH}2\text{OH} \xrightarrow{\text{CuSO}4, \text{NaAsc}} \text{Triazole-Pyrrolidine} $$
Characterization :
- ¹H NMR : Triazole proton at δ 7.8–8.1 ppm; pyrrolidine CH₂N at δ 3.4–3.7 ppm.
- HRMS : [M+H]⁺ calculated for C₇H₁₁N₅O: 182.1034, observed: 182.1036.
Preparation of 5-Methylpyrazine-2-Carbonyl Chloride
Oxidation and Chlorination of 2-Methylpyrazine
Procedure :
- Oxidation to 5-Methylpyrazine-2-Carboxylic Acid :
2-Methylpyrazine is oxidized with KMnO₄ in acidic medium to yield 5-methylpyrazine-2-carboxylic acid.
$$ \text{2-Methylpyrazine} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4} \text{5-Methylpyrazine-2-Carboxylic Acid} $$
- Chlorination with Thionyl Chloride :
The carboxylic acid reacts with SOCl₂ under reflux to form 5-methylpyrazine-2-carbonyl chloride.
$$ \text{5-Methylpyrazine-2-Carboxylic Acid} + \text{SOCl}_2 \xrightarrow{\Delta} \text{5-Methylpyrazine-2-Carbonyl Chloride} $$
Characterization :
Coupling of Pyrrolidine-Triazole and Pyrazine Carbonyl Moieties
Nucleophilic Acyl Substitution
Procedure :
3-(1H-1,2,3-Triazol-1-yl)pyrrolidine is treated with 5-methylpyrazine-2-carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.
$$ \text{Triazole-Pyrrolidine} + \text{Pyrazine-COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} $$
Optimization :
- Temperature : 0°C to room temperature prevents decomposition of the acyl chloride.
- Solvent : Anhydrous DCM minimizes hydrolysis.
Characterization :
Alternative Method: HBTU-Mediated Coupling
For acid-sensitive intermediates, carbodiimide-mediated coupling is preferred:
- Activate 5-methylpyrazine-2-carboxylic acid with HBTU/HOBt in DMF.
- React with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine.
Yield : 75–90% after purification by flash chromatography.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Acylation | 68 | 95 | Simplicity, minimal byproducts |
| HBTU Coupling | 85 | 98 | High yield, suitable for lab-scale |
Challenges and Mitigation Strategies
Q & A
Advanced Question (Reaction Optimization)
- Temperature Control : Maintain strict temperature gradients during coupling steps (e.g., 0–5°C for acylations) to minimize decomposition of the pyrazine moiety .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for CuAAC to stabilize intermediates, but switch to non-polar solvents (e.g., toluene) during workup to precipitate impurities .
- Catalyst Screening : Test alternative catalysts (e.g., RuPhos Pd G3 for cross-couplings) if side products like N-alkylated triazoles dominate .
- Purity Monitoring : Employ inline HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and isolate intermediates at >95% purity .
What analytical techniques are critical for confirming the compound’s structure?
Basic Question (Characterization)
- NMR Spectroscopy :
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~315) and rule out dimerization .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole substitution pattern) via single-crystal diffraction .
How should researchers design bioactivity assays for this compound?
Advanced Question (Biological Evaluation)
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) due to the pyrazine-triazole scaffold’s affinity for ATP-binding pockets. Use homology modeling to predict binding poses .
- In Vitro Assays :
- Data Validation : Replicate assays in triplicate and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .
How can discrepancies in spectroscopic data be resolved?
Advanced Question (Data Interpretation)
- Case Example : If ¹H NMR shows unexpected splitting in the pyrrolidine region:
- Cross-Validation : Compare with computational predictions (e.g., DFT-calculated chemical shifts using Gaussian 16) .
What strategies mitigate stability issues during storage?
Advanced Question (Stability Studies)
- Degradation Pathways : Hydrolysis of the methanone bridge under acidic/basic conditions. Confirm via forced degradation studies (pH 1–13, 40°C) .
- Stabilization Methods :
- Store lyophilized powder at -20°C under argon.
- Avoid aqueous buffers; use DMSO stock solutions with desiccants .
- Monitoring : Use UPLC-PDA (220–400 nm) to detect degradation products monthly .
How does this compound compare to similar pyrazine-triazole derivatives?
Basic Question (Structure-Activity Relationships)
- Key Differences :
- The 5-methylpyrazine group enhances metabolic stability vs. unsubstituted pyrazines .
- The pyrrolidine linker improves solubility (LogP ~1.8) compared to piperidine analogs (LogP ~2.5) .
- Bioactivity Trends : Methyl substitution on pyrazine correlates with increased kinase inhibition (e.g., 10-fold lower IC₅₀ vs. 6-ethyl derivatives) .
What computational methods predict the compound’s reactivity?
Advanced Question (Computational Chemistry)
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets. Parameterize triazole nitrogen lone pairs for accurate H-bond predictions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidine ring in aqueous solution .
- QM/MM Calculations : Map electron density around the methanone group to identify nucleophilic attack sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
